molecular formula C19H20N2O4S B1674764 Hydroxypioglitazone CAS No. 146062-44-4

Hydroxypioglitazone

Numéro de catalogue: B1674764
Numéro CAS: 146062-44-4
Poids moléculaire: 372.4 g/mol
Clé InChI: OXVFDZYQLGRLCD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Contextualization of Pioglitazone (B448) and its Metabolites in Thiazolidinedione (TZD) Research

Thiazolidinediones (TZDs) represent a class of antidiabetic drugs known for their ability to enhance insulin (B600854) sensitivity. Pioglitazone is a prominent member of this class, and its metabolic fate in the body gives rise to several metabolites, including hydroxypioglitazone. Research into these metabolites is essential for a complete understanding of the therapeutic effects and biological interactions associated with pioglitazone.

Pioglitazone functions primarily as a potent and highly selective agonist for peroxisome proliferator-activated receptor gamma (PPARγ). mims.come-dmj.orgpharmgkb.org PPARγ is a nuclear receptor that plays a critical role in regulating the expression of genes involved in glucose and lipid metabolism in various tissues, including adipose tissue, liver, and skeletal muscle. pharmgkb.orgwikipedia.org By activating PPARγ, pioglitazone enhances insulin sensitivity in peripheral tissues and the liver, decreases hepatic gluconeogenesis, and improves glucose uptake, ultimately leading to improved glycemic control in patients with Type 2 Diabetes Mellitus. pharmgkb.orgwikipedia.org This mechanism of action addresses a core issue in T2DM pathogenesis: insulin resistance. e-dmj.org

Following administration, pioglitazone undergoes extensive metabolism in the liver, primarily through hydroxylation and oxidation reactions mediated by cytochrome P450 (CYP) enzymes. pharmgkb.orgdrugbank.com this compound has been identified as a major in vivo metabolite of pioglitazone. caymanchem.combocsci.combiomol.combiorxiv.org This metabolic transformation is primarily carried out by the CYP2C8 enzyme, with minor contributions from CYP3A4. drugbank.comcaymanchem.combiomol.com Studies have shown that this compound, along with another metabolite, ketopioglitazone (B1673613) (M-III), are the principal metabolites found in human serum after multiple dosing, with circulating concentrations that can be equal to or greater than the parent drug. pharmgkb.orgdrugbank.com The formation of this compound involves the addition of a hydroxyl group to the pioglitazone molecule. biorxiv.org

Table 1: Key Characteristics of Pioglitazone and this compound

FeaturePioglitazoneThis compound
Primary RolePPARγ AgonistMajor in vivo metabolite of Pioglitazone
FormationMetabolized primarily by CYP2C8 and CYP3A4Formed from Pioglitazone via hydroxylation
Presence in SerumParent drugPrincipal metabolite, concentrations can be ≥ parent pharmgkb.orgdrugbank.com
Pharmacological ActivityActive PPARγ agonistActive PPARγ agonist, with altered potency/efficacy caymanchem.comglpbio.comnih.gov
Chemical RelationshipParent compoundHydroxy derivative of Pioglitazone newdrugapprovals.orgnih.gov

Table 2: Enzymes Involved in Pioglitazone Metabolism Leading to this compound

Enzyme IsoformRole in this compound Formation
CYP2C8Primary metabolizing enzyme drugbank.comcaymanchem.combiomol.com
CYP3A4Minor contribution drugbank.comcaymanchem.combiomol.com

Propriétés

IUPAC Name

5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399914
Record name Hydroxy Pioglitazone (M-IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146062-44-4
Record name Leriglitazone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leriglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hydroxy Pioglitazone (M-IV)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LERIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of Hydroxypioglitazone

Hepatic Biotransformation of Pioglitazone (B448) to Hydroxypioglitazone

Pioglitazone undergoes extensive metabolism in the liver, with hydroxylation of aliphatic methylene (B1212753) groups being a primary biotransformation pathway. europa.eueuropa.eu This process yields this compound (M-IV) as a key metabolite. researchgate.netfrancelab.com.ar

The conversion of pioglitazone to this compound is predominantly mediated by cytochrome P450 (CYP) enzymes. The primary enzyme responsible for this hydroxylation is CYP2C8. drugbank.comresearchgate.neteuropa.eufrancelab.com.aruzh.chnih.govcaymanchem.comnih.gov While CYP2C8 plays a major role, other isoforms, such as CYP3A4, also contribute to a lesser extent. drugbank.comeuropa.eunih.govcaymanchem.comnih.gov Some evidence also suggests a potential contribution from extrahepatic CYP1A1. drugbank.com Studies using isolated cytochrome P450 enzymes and human liver microsomes have investigated the intrinsic clearance of pioglitazone to form M-IV, highlighting the significance of CYP2C8. uzh.ch

CYP Isoform Role in Pioglitazone Hydroxylation (to M-IV)
CYP2C8 Predominant contributor
CYP3A4 Minor contributor
CYP1A1 Possible extrahepatic contribution

The hydroxylation of pioglitazone by CYP enzymes involves the insertion of a hydroxyl group onto the molecule. europa.eueuropa.eu This enzymatic process is part of the broader cytochrome P450 system's function in xenobiotic metabolism, which aims to make compounds more polar and thus easier to excrete. The specific site of hydroxylation on the pioglitazone molecule leads to the formation of the this compound metabolite. Research has explored the kinetics of this enzymatic conversion, demonstrating substrate inhibition at higher pioglitazone concentrations in vitro. uzh.ch

Role of Cytochrome P450 (CYP) Isoforms in Hydroxylation (e.g., CYP2C8, CYP3A4)

Further Metabolic Fates of this compound

Once formed, this compound can undergo further metabolic transformations, leading to the formation of secondary metabolites.

A significant metabolic pathway for this compound is glucuronidation. drugbank.comnih.gov This process involves the conjugation of glucuronic acid to the hydroxyl group of this compound, resulting in the formation of this compound glucuronide conjugates. bocsci.comscbt.comglentham.comnih.gov Glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their elimination from the body, primarily via the kidneys and bile. drugbank.com

Beyond glucuronidation, other minor metabolic fates of this compound may exist. While this compound (M-IV) and ketopioglitazone (B1673613) (M-III, which is converted from M-IV) are considered the main active metabolites found in human serum, other minor metabolites of pioglitazone have been identified in vivo and in vitro. drugbank.comresearchgate.netresearchgate.netfrancelab.com.ar Some studies mention the detection of a potential dihydroxy metabolite in human urine. researchgate.net The comprehensive profile of all minor metabolites derived from this compound requires further detailed investigation.

Metabolite of this compound Pathway
This compound Glucuronide Glucuronidation
Potential Dihydroxy Metabolite Further oxidation/hydroxylation (minor)

Pharmacokinetic and Pharmacodynamic Investigations of Hydroxypioglitazone

Advanced Analytical Methodologies for Hydroxypioglitazone Quantification in Biological Matrices

Accurate and sensitive analytical methods are essential for determining the concentration of this compound in biological samples, which is fundamental to pharmacokinetic studies. Various chromatographic and spectroscopic techniques have been developed and validated for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the quantification of this compound in biological matrices due to its high selectivity, sensitivity, and specificity resolian.com. This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry.

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of pioglitazone (B448) and its active metabolites, including this compound, in human plasma nih.govfrancelab.com.arresearchgate.netresearchgate.netnih.gov. These methods are suitable for pharmacokinetic studies in humans nih.gov. LC-MS/MS is particularly valuable for quantifying low levels of target analytes in complex biological samples resolian.com.

The mass spectrometer is typically operated in electrospray positive ion mode with detection by selected reaction monitoring (MRM) nih.govfrancelab.com.arnih.govactascientific.comactascientific.com. Specific MRM transitions are monitored for this compound, such as m/z 373.1 > 150.0 or m/z 373.0 → 150.1 nih.govfrancelab.com.arnih.govactascientific.comactascientific.com.

Sample Preparation Techniques from Biological Samples (e.g., Plasma, Serum, Urine)

Sample preparation is a critical step in the analysis of this compound in biological matrices to isolate the analyte from complex sample components and minimize matrix effects resolian.com. Common techniques include protein precipitation and liquid-liquid extraction.

Protein precipitation is a simple and rapid method where a precipitating agent, such as acetonitrile (B52724), is added to the plasma or serum sample, causing proteins to denature and precipitate, leaving the analytes in the supernatant nih.govfrancelab.com.arresearchgate.netnih.govdoi.org. This technique has been successfully employed for the extraction of this compound from human plasma nih.govfrancelab.com.arresearchgate.netnih.govdoi.org. One method used protein precipitation with 0.1% Formic Acid in acetonitrile . Another utilized acetonitrile-induced protein precipitation researchgate.netnih.gov. Selective phospholipid depletion can also be incorporated in a 96-well plate format for rapid sample processing nih.govfrancelab.com.ar.

Liquid-liquid extraction involves partitioning the analyte between two immiscible phases innovareacademics.inresearchgate.net. While used for pioglitazone and other analytes, protein precipitation is often preferred for its simplicity and speed in high-throughput bioanalysis of this compound francelab.com.arinnovareacademics.in.

Solid phase extraction (SPE) is another technique used for sample preparation, offering cleaner extracts and higher sensitivity actascientific.comwaters.com. An Oasis solid phase HLB μElution plate was used in one method for the analysis of pioglitazone and its active metabolites in human plasma waters.com.

While plasma and serum are commonly used biological matrices for pharmacokinetic studies of this compound nih.govfrancelab.com.arresearchgate.netresearchgate.netnih.govactascientific.cominnovareacademics.innih.govdoi.orgwaters.com, analytical methods for drug analysis in urine and saliva also exist, offering less invasive sample collection mdpi.com. However, specific validated methods for this compound in urine or saliva were not prominently detailed in the provided context, although general methods for other compounds in these matrices using LC-MS/MS are mentioned mdpi.com.

Use of Internal Standards (e.g., Deuterated Analogs) in Quantification

The use of internal standards (IS) is crucial for accurate and reproducible quantification of analytes in LC-MS/MS methods, compensating for variations during sample preparation, injection, and ionization francelab.com.arresearchgate.netresearchgate.netinnovareacademics.inmims.com. Deuterated analogs of the analyte are considered ideal internal standards because they have similar chemical and physical properties to the analyte but can be distinguished by mass spectrometry nih.govfrancelab.com.arresearchgate.netresearchgate.netnih.govnih.govasianpubs.org.

Deuterated this compound, such as this compound-d4 or 5-hydroxyl pioglitazone M-IV D4, is commonly used as an internal standard for the quantification of this compound francelab.com.areuropa.eunih.govasianpubs.org. The use of deuterated internal standards for each analyte in a multiplex method is a significant advantage nih.govfrancelab.com.ar. For example, a method for simultaneous determination of pioglitazone, this compound, and ketopioglitazone (B1673613) in human plasma used deuterated internal standards for each compound nih.govfrancelab.com.ar. Another method for simultaneous estimation of pioglitazone, hydroxy pioglitazone, and glimepiride (B1671586) in rat plasma used Rosiglitazone as an internal standard actascientific.com.

The use of deuterated internal standards yields lower relative standard deviations (RSDs) for area ratios in LC-MS analysis and helps avoid deviations during routine sample extraction procedures asianpubs.org.

Other Chromatographic and Spectroscopic Techniques (e.g., HPLC, Spectrophotometry, Capillary Electrophoresis)

While LC-MS/MS is the predominant technique for sensitive and selective quantification of this compound in biological matrices, other analytical techniques have been explored for pioglitazone and potentially its metabolites, although often with lower sensitivity or specificity for complex biological samples.

High-Performance Liquid Chromatography (HPLC) with UV detection has been used for the determination of pioglitazone in human plasma and pharmaceutical dosage forms innovareacademics.inresearchgate.net. HPLC is effective for separation, identification, and quantification of compounds sepscience.com. However, for the low concentrations of metabolites in biological matrices, the sensitivity of UV detection may be insufficient compared to mass spectrometry.

Spectrophotometry has also been employed for the determination of pioglitazone, sometimes in combination with other drugs innovareacademics.inresearchgate.netsymbiosisonlinepublishing.com. Spectroscopic methods like UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can provide structural information sepscience.com. However, these techniques may lack the selectivity required for quantifying specific metabolites like this compound in complex biological samples without extensive purification.

Capillary electrophoresis (CE) is another separation technique that has been used for the determination of pioglitazone and other drugs researchgate.netsymbiosisonlinepublishing.com. CE offers high separation efficiency sepscience.com. However, its application for routine quantification of this compound in biological matrices may be limited compared to LC-MS/MS due to sensitivity and matrix effects, although CE coupled with MS can enhance its capabilities sepscience.com.

Metabolite Identification Techniques (e.g., Electron Activated Dissociation (EAD) Mass Spectrometry)

Identifying and characterizing metabolites is a crucial aspect of understanding a compound's metabolic fate. Mass spectrometry plays a key role in metabolite identification. While collision-induced dissociation (CID) is a common fragmentation technique in MS/MS, newer techniques like Electron Activated Dissociation (EAD) offer complementary structural information, particularly for identifying modification sites and characterizing labile metabolites technologynetworks.comsciex.comyoutube.comnih.gov.

EAD can provide richer MS/MS spectra compared to CID, yielding more unique fragments that aid in confidently identifying metabolites and localizing the site of biotransformation technologynetworks.comsciex.comyoutube.comnih.gov. For this compound, EAD spectra have been shown to provide more informative fragmentation patterns, assisting in the identification and structural characterization of hydroxylated metabolites technologynetworks.com. Software tools can utilize data from both EAD and CID to enhance the confidence in metabolite structure assignments technologynetworks.comsciex.comyoutube.com. EAD is particularly useful for characterizing labile modifications and conjugation metabolites, which may be difficult to fully characterize using CID alone sciex.comnih.gov.

Comparative Pharmacokinetics of Pioglitazone and this compound

Studies have been conducted to compare the pharmacokinetic profiles of pioglitazone and its active metabolite, this compound, in both humans and animal models. These comparisons provide insights into the metabolic fate of the parent drug and the contribution of the metabolite to systemic exposure and therapeutic effects.

Systemic Exposure and Concentration Profiles in Humans and Animal Models

Following oral administration of pioglitazone, this compound is one of the main pharmacologically active metabolites found in human serum, alongside ketopioglitazone (M-III). researchgate.net Peak plasma concentrations of pioglitazone are typically observed within 2 hours in humans. drugbank.com Food can slightly delay the time to peak serum concentration for pioglitazone, increasing it to approximately 3-4 hours, but the extent of absorption remains largely unaffected. drugbank.com

In animal models, such as Holstein cows, pharmacokinetic parameters of pioglitazone following oral and intravenous administration have been determined. researchgate.net While this specific study focused on pioglitazone, it highlights the use of animal models to understand the systemic exposure and concentration profiles of this class of compounds and their metabolites. researchgate.net

Sensitive analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the simultaneous determination of pioglitazone, this compound, and ketopioglitazone in human plasma, enabling detailed pharmacokinetic studies. researchgate.netresearchgate.net These methods are capable of quantifying these compounds within relevant concentration ranges encountered in clinical studies. researchgate.neteuropa.eu

Half-life and Elimination Characteristics

The elimination half-life of pioglitazone in humans is reported to be between 3 to 7 hours. nih.gov However, its active metabolites, including this compound (M-IV) and ketopioglitazone (M-III), contribute to extended glucose-lowering effects. researchgate.net As mentioned earlier, the half-life of this compound in humans can be about triple that of pioglitazone. nih.gov

Pioglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent CYP3A4, into its active hydroxy and keto metabolites. researchgate.netnih.gov Approximately 15 to 30% of a pioglitazone dose is recovered in urine as metabolites and their conjugates, with the remainder eliminated in feces, presumed to be excreted into bile either unchanged or as metabolites. researchgate.net Renal elimination of unchanged pioglitazone is considered negligible. researchgate.net

In a study in Holstein cows, the elimination half-life (t1/2β) of pioglitazone after intravenous injection was approximately 5.10 ± 0.62 hours. researchgate.net The oral administration in the same study showed a half-life (t1/2) of 7.10 ± 0.32 hours for pioglitazone. researchgate.net While this data is for the parent drug, it illustrates the typical range of half-lives observed for pioglitazone and provides a basis for comparison with its metabolites in other species.

Bioequivalence Studies and Truncated Area Under the Curve (AUC) Analysis

Bioequivalence studies are conducted to compare the rate and extent of absorption of different formulations of a drug. These studies often involve measuring the systemic exposure of both the parent drug and its active metabolites, such as this compound. researcher.lifeebi.ac.ukthieme-connect.comnih.gov

In bioequivalence studies of pioglitazone formulations, pharmacokinetic parameters such as the area under the concentration-time curve from time zero to the last non-zero concentration (AUC(last)), the area under the concentration-time curve from time zero to infinity (AUC(inf)), and the maximum observed concentration (C(max)) are key evaluation criteria for both pioglitazone and this compound. researcher.lifeebi.ac.ukthieme-connect.comnih.gov

Data from a study comparing two pioglitazone formulations in healthy male volunteers under fasting conditions showed the following mean pharmacokinetic parameters for this compound:

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Elimination Rate Constant (h⁻¹)0.07640.0811
Median Tmax (h)16.014.0

The ratios of least-squares means for ln-transformed AUC and Cmax for this compound have been analyzed, with the 90% geometric confidence intervals falling within the acceptance range for bioequivalence. ebi.ac.ukscribd.com

Tissue Distribution Studies of this compound

Understanding the distribution of this compound in various tissues is important for assessing its potential sites of action and accumulation. Tissue distribution studies are a key component of the non-clinical kinetics program in drug development. tga.gov.au

Quantitative Whole-Body Autoradiography (QWBA) for Tissue Uptake and Distribution

Quantitative Whole-Body Autoradiography (QWBA) is a technique used to determine the visual location and quantitative tissue distribution of radiolabeled compounds in preclinical species. qps.comcriver.combioivt.comnih.gov This method provides high-resolution data on the distribution and concentration of a radiolabeled drug or compound in various organs and tissues throughout the entire body. qps.comcriver.com QWBA can assess how the distribution changes over time, providing insights into spatial pharmacokinetics and drug elimination from different organs and tissues. qps.com

QWBA studies are valuable for characterizing drug absorption, distribution, metabolism, and excretion (ADME) properties and can help predict human exposure levels. qps.comcriver.com While the search results specifically mention QWBA in the context of tissue distribution studies in general and for other compounds qps.comcriver.combioivt.comnih.govdovepress.compharmaron.com, they establish QWBA as a standard technique for investigating tissue uptake and distribution, which would be applicable to this compound as a metabolite of a radiolabeled parent drug like pioglitazone.

Distribution in Specific Tissues (e.g., Liver, Tumor)

Studies in animals have indicated that after absorption, the highest concentrations of pioglitazone are found in the liver, plasma, and kidney. researchgate.netresearchgate.net As this compound is a major metabolite of pioglitazone formed in the liver researchgate.net, it is expected to be present in hepatic tissue.

Research investigating the distribution of pioglitazone in tumor and liver tissues has utilized techniques such as mass spectrometry imaging (MSI) and HPLC-UV. researchgate.net These methods have been employed to investigate the distribution of the parent drug in these specific tissues. researchgate.net While the focus of these studies was on pioglitazone, they demonstrate the methodologies used to assess drug distribution in liver and tumor tissues, which could be applied to study the distribution of this compound.

Furthermore, studies have explored the potential of pioglitazone to inhibit colon cancer liver metastasis in animal models, suggesting its presence and activity in liver and potentially tumor tissue. nih.gov The liver is a critical organ in drug metabolism and is also a common site for metastasis. nih.govnih.gov Understanding the distribution of this compound in the liver and tumor tissue is relevant given pioglitazone's metabolism in the liver and potential broader pharmacological effects.

Molecular Mechanisms of Action and Cellular Effects

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation by Hydroxypioglitazone

This compound functions as a PPARγ agonist, influencing its activity and downstream transcriptional effects. chemsrc.comtargetmol.comglpbio.comnewdrugapprovals.org Studies comparing this compound (PioOH) to the parent compound pioglitazone (B448) (Pio) have revealed both similarities and notable differences in their interactions with PPARγ. nih.govbiorxiv.orgnih.govacs.orgbiorxiv.orgfigshare.com

Ligand Binding Affinity to PPARγ Ligand-Binding Domain (LBD)

This compound exhibits a lower binding affinity for the PPARγ ligand-binding domain (LBD) compared to pioglitazone. nih.govbiorxiv.orgnih.govacs.orgbiorxiv.orgfigshare.comresearchgate.net Fluorescent ligand displacement assays have demonstrated that the metabolic conversion of pioglitazone to this compound, involving the addition of a hydroxyl group, weakens the interaction with the PPARγ LBD. nih.govresearchgate.net

Conformational Dynamics of PPARγ LBD upon this compound Binding (e.g., NMR Spectroscopy, HDX-MS)

Solution-state structural analyses using techniques such as NMR spectroscopy and hydrogen/deuterium exchange mass spectrometry (HDX-MS) have been employed to investigate the conformational dynamics of the PPARγ LBD upon this compound binding. nih.govbiorxiv.orgnih.govbiorxiv.orgfigshare.comresearchgate.net These studies have revealed that this compound more effectively stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface compared to pioglitazone. nih.govbiorxiv.orgnih.govbiorxiv.orgfigshare.comresearchgate.net Differential NMR analysis has shown changes in chemical shifts and peak intensities in specific regions of the LBD, indicating conformational changes and altered dynamics on the microsecond-millisecond timescale upon this compound binding. nih.govbiorxiv.orgresearchgate.netresearchgate.netprotein-nmr.org.uk HDX-MS analysis has further supported these findings by identifying regions of the PPARγ LBD that exhibit increased protection from exchange when bound to this compound. nih.govnih.govfigshare.comresearchgate.net

PPARγ Activation Function-2 (AF-2) Surface Stabilization and Coactivator Recruitment

A key aspect of PPARγ activation by agonists is the stabilization of the AF-2 surface, which is crucial for the recruitment of coactivator proteins. nih.govresearchgate.netmedscape.com Research indicates that this compound is more effective than pioglitazone at stabilizing the PPARγ AF-2 surface. nih.govbiorxiv.orgnih.govbiorxiv.orgfigshare.comresearchgate.net This enhanced stabilization leads to improved coactivator binding affinity. nih.govbiorxiv.orgnih.govbiorxiv.orgfigshare.comresearchgate.net Fluorescence polarization assays have shown that PPARγ LBD bound to this compound binds to the TRAP220 coactivator peptide with higher affinity than when bound to pioglitazone. nih.govbiorxiv.org

Conversely, while both ligands affect corepressor binding, the difference between pioglitazone and this compound in displacing the NCoR1 corepressor peptide was not statistically significant in some assays. nih.govbiorxiv.orgresearchgate.net

Transcriptional Efficacy in Cellular Assays

Despite having a lower binding affinity and reduced potency in coregulator recruitment assays compared to pioglitazone, this compound has demonstrated slightly better transcriptional efficacy in cell-based assays that report on the activity of the PPARγ LBD. chemsrc.comnih.govbiorxiv.orgnih.govbiorxiv.orgfigshare.comglpbio.comresearchgate.netabmole.com This suggests that while the initial binding might be weaker, the enhanced stabilization of the AF-2 surface and improved coactivator binding translate to a slightly more effective maximal transactivation response. nih.govbiorxiv.orgbiorxiv.orgfigshare.comresearchgate.net

Cellular Signaling Pathway Modulation by this compound

Beyond its primary interaction with PPARγ, research suggests that this compound may also modulate other cellular signaling pathways. Some studies indicate that this compound can influence mitochondrial function, including inhibiting mitochondrial fatty acid synthesis and increasing mitochondrial membrane potential. biosynth.com It has also been shown to inhibit enzymes involved in fatty acid synthesis, such as acetyl coenzyme A carboxylase. biosynth.com Furthermore, this compound has been reported to activate Nrf2-dependent antioxidant gene expression and inhibit pro-inflammatory pathways. targetmol.cn These effects suggest potential PPARγ-independent mechanisms of action or crosstalk between PPARγ activation and other cellular signaling cascades.

Impact on Insulin (B600854) Sensitivity and Glucose Uptake at the Cellular Level

This compound, like pioglitazone, is recognized as a PPARγ agonist. nih.govcaymanchem.com Activation of PPARγ by compounds such as pioglitazone modulates the transcription of genes involved in glucose metabolism, leading to reduced insulin resistance in peripheral tissues and the liver, decreased hepatic gluconeogenesis, and a reduction in blood glucose and glycated hemoglobin levels. wikipedia.orgmims.com While the provided search results primarily detail the parent compound's effects, the agonistic activity of this compound on PPARγ suggests it contributes to improved cellular insulin sensitivity and glucose uptake through similar transcriptional regulatory mechanisms. nih.govcaymanchem.com

Effects on Lipid Metabolism Regulation within Cells

PPARγ agonists, including pioglitazone and its active metabolite this compound, play a role in regulating lipid metabolism. nih.govcaymanchem.comwikipedia.orgmims.com Activation of PPARγ modulates the expression of genes crucial for lipid handling in tissues like adipose tissue and the liver. wikipedia.orgmims.com This modulation can influence processes such as fatty acid uptake, storage, and metabolism within cells. While specific detailed research findings solely focused on this compound's direct impact on cellular lipid metabolism regulation in the provided results are limited, its established role as a PPARγ agonist implies a contribution to these processes, similar to the parent compound. nih.govcaymanchem.com

Anti-inflammatory Cellular Pathways (e.g., PKC/NADPH Oxidase Pathway)

This compound has demonstrated effects on cellular pathways related to inflammation. Specifically, Leriglitazone, identified as a form of this compound, has been shown to decrease oxidative stress and inhibit neuroinflammation. nih.gov This anti-inflammatory action involves a decrease in nuclear factor kappa B (NF-kB) levels. nih.gov NF-kB is a central regulator of immune response and inflammation, and its activation pathway can be initiated by protein kinase C (PKC). bioassayexpress.com NADPH oxidase is another key player in cellular inflammation, producing reactive oxygen species (ROS) that contribute to oxidative stress and inflammatory responses. ej-chem.orgjhsmr.org While the direct interaction of this compound with PKC or NADPH oxidase is not explicitly detailed in the provided results, its ability to reduce oxidative stress and inhibit NF-kB suggests an influence on pathways where these enzymes are involved. nih.gov

Modulation of Apoptotic Pathways (e.g., Caspase-dependent, c-FLIP(L), Bcl-2)

Modulation of apoptotic pathways is a cellular effect that can be influenced by various compounds. Apoptosis, or programmed cell death, involves a cascade of events often mediated by caspases. nih.govnih.gov Proteins like Bcl-2 are known to regulate these pathways, often acting as anti-apoptotic factors. nih.govuni-freiburg.dejcbose.ac.in While specific details on this compound's direct interaction with caspases, c-FLIP(L), or Bcl-2 are not extensively provided in the search results, Leriglitazone (this compound) has been noted to increase neuronal survival. nih.gov This effect could potentially involve the modulation of apoptotic pathways, contributing to reduced cell death.

Effects on Endothelial Progenitor Cell (EPC) Function (e.g., Migration, Adhesion)

Information regarding the specific effects of this compound on Endothelial Progenitor Cell (EPC) function, including migration and adhesion, was not found within the provided search results.

Potential Regulation of Drug Resistance Mechanisms (e.g., MDR1, IL8)

Research indicates that pioglitazone can modulate drug resistance by downregulating the expression of MDR1 and IL8 genes in certain cancer cells, such as osteosarcoma cells. researchgate.netresearchgate.netnih.gov MDR1 (Multidrug Resistance Protein 1), also known as P-glycoprotein or ABCB1, is an efflux transporter that contributes to multidrug resistance by pumping drugs out of cells. researchgate.netresearchgate.netpharmacologyeducation.orgnih.govwikipedia.org Interleukin-8 (IL8) is a chemokine that has also been implicated in drug resistance. researchgate.netresearchgate.net Studies comparing the activity of pioglitazone to its metabolites, including hydroxy pioglitazone, in the context of cytotoxicity and drug resistance modulation suggest that the metabolites play a relevant role in these effects. researchgate.netresearchgate.netnih.gov Specifically, gene expression studies have revealed that pioglitazone can modulate drug resistance by downregulating MDR1 and IL8. researchgate.netresearchgate.netnih.gov

Preclinical Research and Therapeutic Potential

in vivo Studies in Animal Models of Metabolic Disorders

Animal models of metabolic diseases, including those for obesity and diabetes mellitus, are valuable tools in preclinical studies for evaluating drug mechanisms, efficacy, and potential new treatments. biocytogen.com While much of the in vivo research in metabolic disorders has focused on pioglitazone (B448), studies have also explored the contributions of its metabolites, including hydroxypioglitazone.

Modulation of Lipid Profiles and Adipose Tissue Remodeling

Pioglitazone has been shown to modulate lipid profiles and induce adipose tissue remodeling in animal models and humans. In obese Zucker (fa/fa) rats, pioglitazone treatment led to changes in adipose tissue physiology and accumulation, including an increase in the number of small adipocytes. nih.govnih.gov In humans with type 2 diabetes, pioglitazone treatment resulted in a selective remodeling of the glycerophospholipid pool in subcutaneous adipose tissue, characterized by a decrease in lipids enriched for arachidonic acid, contributing to greater saturation and shortened fatty acyl chain length within cell membrane lipids. nih.gov This remodeling is consistent with the induction of adipogenesis by pioglitazone and is associated with a reversal of immunometabolic deficits. nih.gov While direct, isolated in vivo studies on this compound's effects on lipid profiles and adipose tissue remodeling are less extensively detailed in the provided snippets, its activity as a PPARγ agonist, similar to pioglitazone, implies a role in these processes.

Liver-Specific Effects (e.g., Hepatic Steatosis, Mitochondrial Function)

Research has explored the effects of thiazolidinediones, including pioglitazone and its active metabolites like this compound, on liver health, particularly in the context of hepatic steatosis and mitochondrial function. Nonalcoholic fatty liver disease (NAFLD), which includes hepatic steatosis, is a common comorbidity of metabolic syndrome. wustl.edu Studies suggest that insulin-sensitizing thiazolidinedione compounds may alter mitochondrial metabolism by binding and inhibiting the mitochondrial pyruvate (B1213749) carrier. wustl.edu Improved insulin (B600854) sensitivity can decrease the lipid load on the liver by reducing adipose tissue lipolysis and the subsequent release of free fatty acids. wustl.edunih.gov Reduced hyperinsulinemia and increased hepatic insulin sensitivity can also decrease de novo lipogenesis and gluconeogenesis. wustl.edunih.gov this compound has been mentioned in the context of hepatic steatosis and the modulation of mitochondrial function. core.ac.ukphysiology.orgresearchgate.net

Anti-inflammatory Effects in Relevant Disease Models

in vitro Pharmacological Characterization

In vitro studies have been conducted to characterize the pharmacological properties of this compound. This compound is a major metabolite of pioglitazone formed primarily by the cytochrome P450 (CYP) isoform CYP2C8, with minor contributions from CYP3A4. caymanchem.com In vitro assays have shown that this compound binds to PPARγ and activates it. caymanchem.com It binds to PPARγ with a reported Ki of 1.2 μM and activates PPARγ in a time-resolved FRET (TR-FRET) assay with an EC50 of 2.1 μM. caymanchem.com Another source reports an EC50 of 9 μM for leriglitazone (this compound) as a PPARγ agonist. medchemexpress.com Compared to pioglitazone, this compound has displayed a lower binding affinity and reduced potency in co-regulator recruitment assays. acs.org However, solution-state structural analysis suggests that this compound stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface better than pioglitazone and enhances co-activator binding, affording slightly better transcriptional efficacy in a cell-based assay reporting on the activity of the PPARγ LBD. newdrugapprovals.orgresearchgate.netbiorxiv.org These in vitro findings contribute to understanding how hydroxylation affects the potency and efficacy of pioglitazone metabolites as PPARγ agonists. biorxiv.org

Cell Line-Based Assays for PPARγ Activity and Downstream Gene Expression

This compound functions as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist. wikipedia.orgnewdrugapprovals.orgmedchemexpress.comnewdrugapprovals.org PPARγ is a nuclear receptor transcription factor that plays a crucial role in regulating the expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. biorxiv.orgresearchgate.netfrontiersin.org

Studies using cell lines have investigated the interaction of this compound with PPARγ and its impact on downstream gene expression. Research indicates that this compound binds to the ligand-binding domain (LBD) of PPARγ. newdrugapprovals.orgresearchgate.net While it may exhibit a reduced affinity and potency compared to pioglitazone in some assays, it has been shown to stabilize the activation function-2 (AF-2) coactivator binding surface of PPARγ more effectively than pioglitazone. biorxiv.orgresearchgate.net This stabilization is important for the recruitment of coactivator complexes that influence the transcription of target genes. biorxiv.org

Cell-based transcriptional reporter assays, such as those using a chimeric construct of the PPARγ LBD fused to the Gal4 yeast transcription factor DNA-binding domain, have been employed to assess the transcriptional efficacy of this compound. biorxiv.org These assays, which report specifically on LBD activity, can be more sensitive to graded levels of agonism. biorxiv.org Results from such studies suggest that this compound can induce transcriptional efficacy of the PPARγ LBD. newdrugapprovals.orgresearchgate.net For instance, one study reported an EC₅₀ of 680 nM for inducing transcriptional efficacy of the PPARγ LBD. newdrugapprovals.org

Furthermore, cell line studies have explored the effects of this compound on the expression of specific genes regulated by PPARγ. In Rett fibroblasts, this compound has been shown to regulate the expression of PPARγ signaling pathway-related genes. medchemexpress.com Studies on frataxin-deficient dorsal root ganglion (DRG) neurons indicated that this compound can increase frataxin levels and improve mitochondrial function, which are related to downstream effects influenced by PPARγ activation. medchemexpress.com

While pioglitazone, the parent compound, has been shown to modulate the expression of genes like MDR1 and IL8 in cancer cell lines researchgate.net, and PPARγ agonists can influence genes related to fatty acid metabolism like CD36, ACADM, and ACADS nih.gov, specific detailed data on the direct impact of this compound on a wide range of downstream genes in various cell lines is an ongoing area of research.

Assessment of Cellular Cytotoxicity and Apoptosis Induction

Evaluating the potential for a compound to cause cellular toxicity or induce programmed cell death (apoptosis) is a critical part of preclinical assessment. Cell line-based assays are commonly used for this purpose.

Studies investigating the effects of thiazolidinediones, including pioglitazone and its metabolites, on cell viability and apoptosis have been conducted in various cell types. For example, pioglitazone has been shown to induce apoptosis in vascular smooth muscle cells (VSMCs) in an NO-dependent manner and enhance cytokine-induced apoptosis in these cells. nih.gov It has also demonstrated the ability to induce apoptosis and inhibit proliferation in certain cancer cell lines, such as human non-small cell lung cancer (NSCLC) cells and hypoxic HepG2 cells. nih.govnih.gov These effects can involve the modulation of pathways related to cell survival and death. nih.govresearchgate.netjcancer.org

While research on the cytotoxicity and apoptosis induction specifically by this compound is less extensive than for pioglitazone, some studies provide insights. This compound (referred to as leriglitazone or MIN-102) has been described as exhibiting low cytotoxicity in certain contexts. medical-xprt.com However, its potential to induce apoptosis or affect cell viability can depend on the cell type and the specific experimental conditions. For instance, in frataxin-deficient DRG neurons, this compound has been shown to promote cell survival. medchemexpress.com

Cytotoxicity assays, such as MTT or CCK-8 assays, and apoptosis detection methods, like flow cytometry for Annexin-V and PI staining or TUNEL assays, are standard techniques used in cell line studies to quantify these effects. researchgate.netnih.govnih.govjcancer.orgresearchgate.netimrpress.com The results of these assays provide valuable data on the direct impact of this compound on cellular health and fate.

Studies on Drug-Drug Interactions and Enzyme Induction/Inhibition (e.g., CYP2C8)

Drug-drug interactions are a significant consideration during drug development. In vitro studies using human liver microsomes or hepatocytes are commonly employed to assess the potential of a compound to inhibit or induce cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. fda.govadmescope.com

Pioglitazone is known to be metabolized by several CYP enzymes, primarily CYP2C8 and CYP3A4. researchgate.netresearchgate.net this compound (M-IV) is one of the metabolites of pioglitazone. sci-hub.ru Therefore, understanding the interaction of this compound with CYP enzymes is important.

Studies have investigated the inhibitory potential of various substances on CYP enzymes using specific substrates. For example, this compound formation has been used as a probe reaction to assess the inhibition of CYP2C8 activity by other compounds, such as pterostilbene. researchgate.net This indicates that this compound is a substrate for CYP2C8-mediated metabolism.

While pioglitazone itself has been examined for its potential to induce or inhibit CYP enzymes, with some studies suggesting it does not induce CYP3A4 researchgate.net, specific detailed data on the enzyme induction or inhibition profile of this compound is less widely reported in the provided sources. However, the fact that it is a metabolite of pioglitazone, which is metabolized by CYP2C8 and CYP3A4, suggests that these enzymes are involved in its own metabolic fate. researchgate.netresearchgate.net

Assessing enzyme inhibition often involves determining IC₅₀ values using liver microsomes and specific marker reactions for different CYP isoforms. fda.govadmescope.com Enzyme induction studies typically use hepatocytes and measure changes in mRNA expression of CYP enzymes. fda.govadmescope.com These preclinical in vitro studies provide crucial data to predict potential drug-drug interactions in vivo.

Future Directions in Hydroxypioglitazone Research

Further Elucidation of PPARγ-Drug Metabolite Interactions

Understanding the precise interactions between hydroxypioglitazone and PPARγ remains a key area for future research. Studies have shown that the hydroxylation of pioglitazone (B448) affects its potency and efficacy as a PPARγ agonist, suggesting that the metabolite has a distinct interaction profile compared to the parent compound. biorxiv.orgnih.govresearchgate.net Future work aims to further characterize these interactions at a molecular level. This includes detailed comparisons of binding affinities, coactivator and corepressor recruitment patterns, and the resulting transcriptional activity mediated by this compound-bound PPARγ. biorxiv.orgnih.govresearchgate.net Such studies are crucial for a comprehensive understanding of how pioglitazone's in vivo effects are shaped by its metabolic conversion and the contributions of its active metabolites like this compound. biorxiv.orgnih.gov

Exploration of Non-Classical PPARγ Effects of this compound

Beyond the classical role of PPARγ as a nuclear receptor regulating gene transcription, it also exerts non-classical, or transcription-independent, effects. biorxiv.orgnih.gov Future research is interested in determining if this compound enhances these non-classical effects of pioglitazone on PPARγ activity. biorxiv.orgnih.gov This could involve investigating the metabolite's influence on various cellular signaling pathways modulated by PPARγ, independent of its direct transcriptional regulation. Exploring these non-classical effects could uncover novel mechanisms of action for this compound and broaden its potential therapeutic scope.

Advanced Structural Biology Approaches for Receptor-Ligand Dynamics

Advanced structural biology techniques are instrumental in providing detailed insights into the dynamic interactions between PPARγ and its ligands, including this compound. X-ray crystallography has been used to determine the structure of PPARγ bound to this compound, revealing differences in the hydrogen bonding network compared to pioglitazone-bound PPARγ. biorxiv.orgnih.govresearchgate.net Future research can utilize techniques such as NMR spectroscopy and hydrogen/deuterium exchange mass spectrometry (HDX-MS) to study the conformational dynamics of PPARγ upon binding with this compound in solution. biorxiv.orgnih.govresearchgate.net These approaches can provide a more complete picture of how this compound binding influences the flexibility and structural states of the receptor, which is critical for understanding its functional profile and informing the design of future PPARγ ligands. biorxiv.orgnih.govresearchgate.netresearchgate.netumt.edu

Investigation of Broader Therapeutic Applications Beyond T2DM

While pioglitazone is primarily known for its use in T2DM, research suggests potential therapeutic applications for thiazolidinediones and PPARγ agonists in other conditions. wikipedia.orgbocsci.com this compound, as an active metabolite with distinct properties, warrants investigation for its potential in these broader therapeutic areas. Early research indicates that this compound (also known as leriglitazone) is being explored for neurodegenerative diseases like adrenomyeloneuropathy and Friedreich's ataxia. wikipedia.orgnewdrugapprovals.org This suggests a potential role for this compound in conditions beyond metabolic disorders, possibly through mechanisms that may or may not be solely dependent on classical PPARγ activation. wikipedia.orgnewdrugapprovals.org Future studies are needed to explore these possibilities and delineate the specific conditions where this compound might offer therapeutic benefits.

Development of Novel Analytical Techniques for Enhanced Metabolite Profiling

Accurate and sensitive analytical techniques are essential for studying the pharmacokinetics and pharmacodynamics of this compound. While methods like LC-MS/MS have been developed for quantifying pioglitazone and its metabolites, ongoing research focuses on developing novel and enhanced techniques for more comprehensive metabolite profiling. researchgate.netsciex.comnih.govmdpi.comdoi.orgresearchgate.net Future directions include the use of advanced mass spectrometry platforms, such as tribrid high-resolution mass spectrometry, coupled with sophisticated data processing techniques to improve the detection and characterization of this compound and other metabolites, particularly at low concentrations or in complex biological matrices. sciex.comnih.govmdpi.comdoi.orgresearchgate.net The development of highly selective and robust methods is crucial for supporting future clinical and preclinical studies on this compound. doi.orgresearchgate.net

Q & A

Q. What validated analytical methods are recommended for quantifying Hydroxypioglitazone in biological matrices?

this compound can be quantified using LC-MS/MS with protein precipitation (e.g., acetonitrile) for sample preparation. Key validation parameters include selectivity (resolution from metabolites like pioglitazone), linearity (1–1000 ng/mL), and precision (CV <15%) . Multi-analyte panels (e.g., simultaneous detection with metformin) improve efficiency in pharmacokinetic studies .

Q. How is this compound structurally distinguished from its parent compound, pioglitazone?

this compound (C₁₉H₂₀N₂O₄S, exact mass 372.1144) is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR). The hydroxyl group at the ethylpyridine moiety differentiates it from pioglitazone, confirmed by fragmentation patterns in MS/MS and δ 4.8–5.2 ppm shifts in ¹H-NMR .

Q. What pharmacokinetic parameters are critical for this compound in human plasma?

Key parameters include Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), and half-life (t₁/₂). Population pharmacokinetic models should account for inter-individual variability in CYP2C8-mediated metabolism, particularly in diabetic cohorts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound pharmacokinetic data across studies?

Discrepancies often arise from differences in bioanalytical validation (e.g., matrix effects in LC-MS/MS) or participant demographics (e.g., renal/hepatic impairment). Standardize methods using FDA/EMA guidelines and stratify data by metabolic phenotypes (e.g., CYP2C8*3 carriers) .

Q. What experimental designs are optimal for comparing this compound’s PPARγ activation efficacy with other thiazolidinediones (TZDs)?

Use in vitro PPARγ ligand-binding assays (e.g., fluorescence polarization) and in vivo diabetic rodent models. Measure transcriptional activity via luciferase reporters in HepG2 cells. This compound’s higher affinity (Ki = 1.2 μM for PPARγ) and enhanced co-activator binding distinguish it from rosiglitazone .

Q. How does this compound’s metabolic footprint inform biomarker discovery in type 2 diabetes?

Untargeted metabolomics (e.g., GC/LC-MS) in diabetic cohorts can identify this compound-associated metabolites (e.g., erythritol). Use multivariate analysis (PCA/PLS-DA) to correlate its levels with insulin sensitivity indices, adjusting for confounding factors like diet .

Q. What strategies validate this compound’s off-target effects in transcriptomic studies?

Apply CRISPR-Cas9 knockout models (e.g., PPARγ-null cells) to isolate target-specific effects. RNA-seq data should be triangulated with ChIP-seq (e.g., PPARγ binding sites) and pathway enrichment tools (e.g., DAVID) .

Methodological Considerations

  • Data Contradiction Analysis : Use Bland-Altman plots for inter-method comparisons (e.g., LC-MS/MS vs. ELISA) and meta-regression to assess heterogeneity in systematic reviews .
  • Ethical Compliance : For clinical samples, document informed consent and stratify data by IRB-approved protocols (e.g., exclusion of pregnant participants) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxypioglitazone
Reactant of Route 2
Reactant of Route 2
Hydroxypioglitazone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.